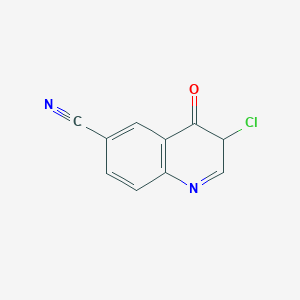

3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile: Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the chloro and oxo groups in the compound enhances its reactivity and potential for further chemical modifications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Chlor-4-oxo-3,4-dihydrochinolin-6-carbonitril beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von 2-Chloranilin mit Ethylcyanacetat in Gegenwart einer Base, gefolgt von Cyclisierungs- und Oxidationsschritten . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylformamid und Katalysatoren wie Kaliumcarbonat oder Natriumethylat.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Darüber hinaus können industrielle Verfahren Prinzipien der grünen Chemie integrieren, um Abfall und Umweltauswirkungen zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, um verschiedene Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Oxogruppe in eine Hydroxylgruppe umwandeln, was zu verschiedenen Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte:

Oxidation: Bildung von Chinolin-N-oxiden.

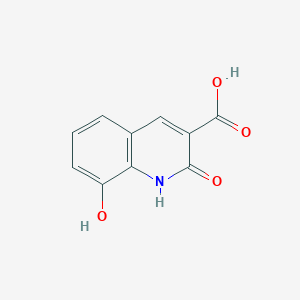

Reduktion: Bildung von 3-Hydroxy-4-oxo-3,4-dihydrochinolin-6-carbonitril.

Substitution: Bildung verschiedener substituierter Chinolinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung dient als Baustein für die Synthese komplexerer Chinolinderivate, die in der medizinischen Chemie wertvoll sind .

Medizin: Es wird geforscht, ob es als Antikrebsmittel eingesetzt werden kann, da es die Fähigkeit besitzt, bestimmte Enzyme und Signalwege zu hemmen, die an der Proliferation von Krebszellen beteiligt sind .

Industrie: Die Verbindung kann aufgrund ihres stabilen Chinolinkerns zur Synthese von Farbstoffen, Pigmenten und anderen Materialien verwendet werden .

5. Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-4-oxo-3,4-dihydrochinolin-6-carbonitril beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. So kann es beispielsweise die bakterielle DNA-Gyrase und Topoisomerase IV hemmen, was zur Störung der DNA-Replikation und zum Absterben von Bakterienzellen führt . In Krebszellen kann es spezifische Kinasen oder Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch es seine Antikrebswirkung entfaltet .

Wirkmechanismus

The mechanism of action of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, it may inhibit specific kinases or enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

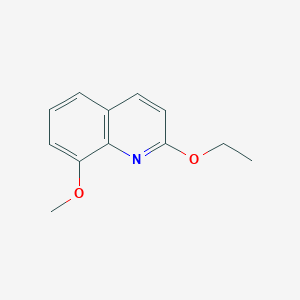

- 6-Chlor-4-oxo-1,4-dihydrochinolin-3-carboxamid

- 4-Hydroxy-2-chinolone

- Pyrazolo[4,3-c]chinolin-3,4-dione

Vergleich:

- 6-Chlor-4-oxo-1,4-dihydrochinolin-3-carboxamid: Ähnlich in der Struktur, jedoch mit einer Carboxamidgruppe anstelle einer Carbonitrilgruppe. Es zeigt eine starke antiproliferative Aktivität gegen Krebszellen .

- 4-Hydroxy-2-chinolone: Diese Verbindungen haben eine Hydroxylgruppe an der 4-Position, die ihre Reaktivität und biologische Aktivität erheblich verändern kann .

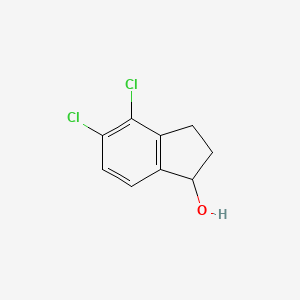

- Pyrazolo[4,3-c]chinolin-3,4-dione: Diese Verbindungen haben einen fusionierten Pyrazolring, der ihre biologische Aktivität und Selektivität für bestimmte Zielstrukturen verbessern kann .

Einzigartigkeit: 3-Chlor-4-oxo-3,4-dihydrochinolin-6-carbonitril zeichnet sich durch seine einzigartige Kombination aus Chlor-, Oxo- und Carbonitrilgruppen aus, die eine unterschiedliche Reaktivität und das Potenzial für vielfältige chemische Modifikationen verleihen .

Eigenschaften

Molekularformel |

C10H5ClN2O |

|---|---|

Molekulargewicht |

204.61 g/mol |

IUPAC-Name |

3-chloro-4-oxo-3H-quinoline-6-carbonitrile |

InChI |

InChI=1S/C10H5ClN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5,8H |

InChI-Schlüssel |

WXORVPNUHPNRMT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1C#N)C(=O)C(C=N2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)

![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)

![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)

![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)